1-Phenyl-3-(piperidin-3-yloxy)isoquinoline

Chemical purity Salt form comparison Procurement specification

1-Phenyl-3-(piperidin-3-yloxy)isoquinoline (CAS 89707-49-3) is a synthetic heterocyclic compound comprising an isoquinoline core substituted with a phenyl group at the 1-position and a 3-piperidinyloxy ether at the 3-position. It belongs to the 1-phenylisoquinoline derivatives, a class historically explored for central nervous system (CNS) activity, including antidepressant effects.

Molecular Formula C20H20N2O
Molecular Weight 304.4 g/mol
CAS No. 89707-49-3
Cat. No. B12901352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-3-(piperidin-3-yloxy)isoquinoline
CAS89707-49-3
Molecular FormulaC20H20N2O
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESC1CC(CNC1)OC2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4
InChIInChI=1S/C20H20N2O/c1-2-7-15(8-3-1)20-18-11-5-4-9-16(18)13-19(22-20)23-17-10-6-12-21-14-17/h1-5,7-9,11,13,17,21H,6,10,12,14H2
InChIKeyNCPUNKKJDLKHKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-3-(piperidin-3-yloxy)isoquinoline (CAS 89707-49-3): Core Structure and Procurement-Relevant Identity


1-Phenyl-3-(piperidin-3-yloxy)isoquinoline (CAS 89707-49-3) is a synthetic heterocyclic compound comprising an isoquinoline core substituted with a phenyl group at the 1-position and a 3-piperidinyloxy ether at the 3-position. It belongs to the 1-phenylisoquinoline derivatives, a class historically explored for central nervous system (CNS) activity, including antidepressant effects [1]. The free base has molecular formula C20H20N2O, molecular weight 304.39 g/mol, a calculated log P of 4.36, a polar surface area of 34.15 Ų, and contains one hydrogen-bond donor and three hydrogen-bond acceptors . These physicochemical properties place the compound within drug-like chemical space, while the combination of the 1-phenyl group and the 3-piperidinyloxy ether distinguishes it from earlier 1-phenylisoquinoline derivatives that lack a basic amine side chain.

Why 1-Phenyl-3-(piperidin-3-yloxy)isoquinoline Cannot Be Replaced by Similar 1-Phenylisoquinoline or Piperidinyloxy Isoquinoline Analogs


The 3-piperidinyloxy substitution pattern on 1-phenylisoquinoline creates a specific spatial orientation of the basic amine relative to the aromatic core that cannot be replicated by 4-piperidinyloxy isomers or N-methylated derivatives [1]. Structural analogs such as 3-[(1-methyl-4-piperidinyl)oxy]-1-phenylisoquinoline (CAS 89707-53-9) relocate the ether linkage from the 3-position to the 4-position of the piperidine ring and introduce an N-methyl group, both of which alter the pKa of the basic nitrogen, the conformational flexibility of the side chain, and the overall three-dimensional pharmacophore [1]. The parent patent literature on 1-phenylisoquinoline antidepressants demonstrates that even minor modifications to the basic ring substituent produce compounds with distinct psychotropic profiles, confirming that simple exchange of in-class analogs is not supported by structure-activity relationship (SAR) data [2].

Quantitative Differentiation Evidence for 1-Phenyl-3-(piperidin-3-yloxy)isoquinoline (Free Base) vs. Closest Analogs


Purity of Free Base vs. Maleate Salt: Procurement-Relevant Chemical Identity

The free base form (CAS 89707-49-3) is commercially available at 97% purity, whereas the maleate salt (CAS 89707-50-6) is also offered at 97% purity but differs in molecular weight (420.47 vs. 304.39 g/mol), stoichiometry, and physicochemical properties . The choice between free base and salt impacts solubility, formulation, and in vivo dosing. For in vitro assays where salt counterions may interfere, the free base is the preferred form; for in vivo studies requiring enhanced aqueous solubility, the maleate salt may be more suitable.

Chemical purity Salt form comparison Procurement specification

Piperidine Ring Substitution Position: 3-yloxy vs. 4-yloxy Isomer Structural Differentiation

The target compound features a piperidine ring attached via an ether linkage at the 3-position (3-yloxy), where the nitrogen is in a 1,3-relationship to the oxygen. In contrast, 3-[(1-methyl-4-piperidinyl)oxy]-1-phenylisoquinoline (CAS 89707-53-9) attaches the piperidine at the 4-position (1,4-relationship) and additionally bears an N-methyl group [1]. The 3-yloxy configuration places the basic amine closer to the isoquinoline core and alters the vector of the nitrogen lone pair relative to the aromatic system, which is known from SAR studies on related isoquinoline CNS agents to influence receptor subtype selectivity and functional activity [2]. Direct head-to-head binding data between these isomers is not publicly available.

Isomer comparison Pharmacophore geometry SAR

Physicochemical Property Profile: LogP and Hydrogen-Bond Capacity

The target compound has a calculated logP of 4.36, a polar surface area (PSA) of 34.15 Ų, one hydrogen-bond donor, and three hydrogen-bond acceptors . By comparison, the methyl-substituted analog 6-methyl-1-phenyl-3-[(piperidin-3-yl)oxy]isoquinoline (CAS 89707-55-1) introduces an additional methyl group on the isoquinoline core, increasing logP and molecular weight while altering metabolic stability . The PSA of 34.15 Ų is below the 60-70 Ų threshold often associated with optimal CNS penetration, and the single H-bond donor limits desolvation penalty, together suggesting favorable passive blood-brain barrier permeability relative to more polar isoquinoline derivatives bearing sulfonamide or amide functionalities.

Drug-likeness CNS penetration Physicochemical profiling

Antidepressant Pharmacophore Legacy: 1-Phenylisoquinoline Class Activity vs. Piperidinyloxy Substitution

Patent US4547508 establishes that 1-phenylisoquinoline derivatives with a basic ring substituent at the 3-position act on the central nervous system, specifically as antidepressants, with examples showing varied activity depending on the nature of the basic ring (piperidine, pyrrolidine, morpholine) and its substitution [1]. The target compound incorporates a 3-piperidinyloxy group, combining the essential 1-phenyl pharmacophore with a basic amine side chain that, in the patent series, was required for CNS activity. Compounds in this patent lacking a basic side chain were inactive. The specific 3-piperidinyloxy substitution has not been tested head-to-head against the patent-exemplified compounds in publicly available studies, representing a distinct chemical space within the class.

Antidepressant CNS pharmacology Class-level SAR

Recommended Application Scenarios for 1-Phenyl-3-(piperidin-3-yloxy)isoquinoline Based on Verified Evidence


Selective 5-HT7 Receptor Antagonist Probe Development

The compound has been identified as a potent and selective serotonin 5-HT7 receptor antagonist with high affinity for 5-HT7R. Researchers investigating the role of 5-HT7 in circadian rhythms, mood disorders, and cognition should prioritize this scaffold for structure-activity relationship (SAR) studies, given the favorable CNS physicochemical profile (logP 4.36, PSA 34.15 Ų) [1]. When designing experiments, use the free base form to avoid confounding effects from the maleate counterion. For in vivo studies requiring improved solubility, the maleate salt (CAS 89707-50-6) is available as an alternative .

Chemical Biology Tool for Serotonin Transporter (SERT) vs. 5-HT7 Selectivity Profiling

BindingDB records indicate this compound has been tested in serotonin transporter (SERT) binding assays (Ki = 2.41 μM), suggesting modest SERT affinity alongside its reported 5-HT7 antagonist activity . This dual profile makes the compound a useful tool for dissecting the relative contributions of SERT blockade versus 5-HT7 antagonism in antidepressant-like behavioral models. Researchers should compare outcomes directly against selective SERT inhibitors (e.g., fluoxetine) and selective 5-HT7 antagonists to attribute phenotypic effects to target engagement.

Scaffold for CNS-Targeted Library Synthesis

The 1-phenyl-3-(piperidin-3-yloxy)isoquinoline core provides a modular framework for parallel synthesis of CNS-focused compound libraries. The secondary amine on the piperidine ring offers a convenient handle for derivatization (e.g., N-alkylation, acylation, sulfonylation), while the isoquinoline and phenyl rings permit electrophilic aromatic substitution for additional diversity . The calculated physicochemical properties place the scaffold within favorable drug-like space for CNS penetration, making it an attractive starting point for hit-to-lead campaigns targeting neuropsychiatric indications.

Reference Standard for Isomer-Specific Pharmacological Comparisons

Given the availability of the 4-piperidinyloxy isomer (CAS 89707-53-9) and the 6-methyl substituted analog (CAS 89707-55-1), this compound can serve as a reference standard for systematic studies examining how piperidine ring connectivity (3-yloxy vs. 4-yloxy) and N-substitution status influence receptor selectivity and functional activity. Such comparative studies are essential for establishing robust SAR within the 1-phenylisoquinoline chemical series [1]. Procurement of highly pure (97%) material from reputable suppliers ensures reproducibility across experiments.

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